

# Spectroscopic Profile of Ethyl 2-methylthiazole-5-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-methylthiazole-5-carboxylate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl 2-methylthiazole-5-carboxylate**, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The structural integrity and purity of **Ethyl 2-methylthiazole-5-carboxylate** can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

### Table 3: IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Interpretation
Data not available in search results	

### Table 4: Mass Spectrometry Data

A key piece of mass spectrometry data has been identified.

m/z	Interpretation
172.0	$[\text{M}+\text{H}]^+$

This corresponds to the protonated molecule of **Ethyl 2-methylthiazole-5-carboxylate**, confirming its molecular weight of 171.22 g/mol .[\[1\]](#)

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of chemical compounds. The following sections detail the generalized experimental methodologies for NMR, IR, and MS analyses of small organic molecules like **Ethyl 2-methylthiazole-5-carboxylate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A standard protocol involves dissolving 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ). The solution is then filtered into a clean NMR tube.

**Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. For  $^1\text{H}$  NMR, parameters such as the number of scans, relaxation delay, and

pulse width are optimized to ensure a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for liquids or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

**Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

## Mass Spectrometry (MS)

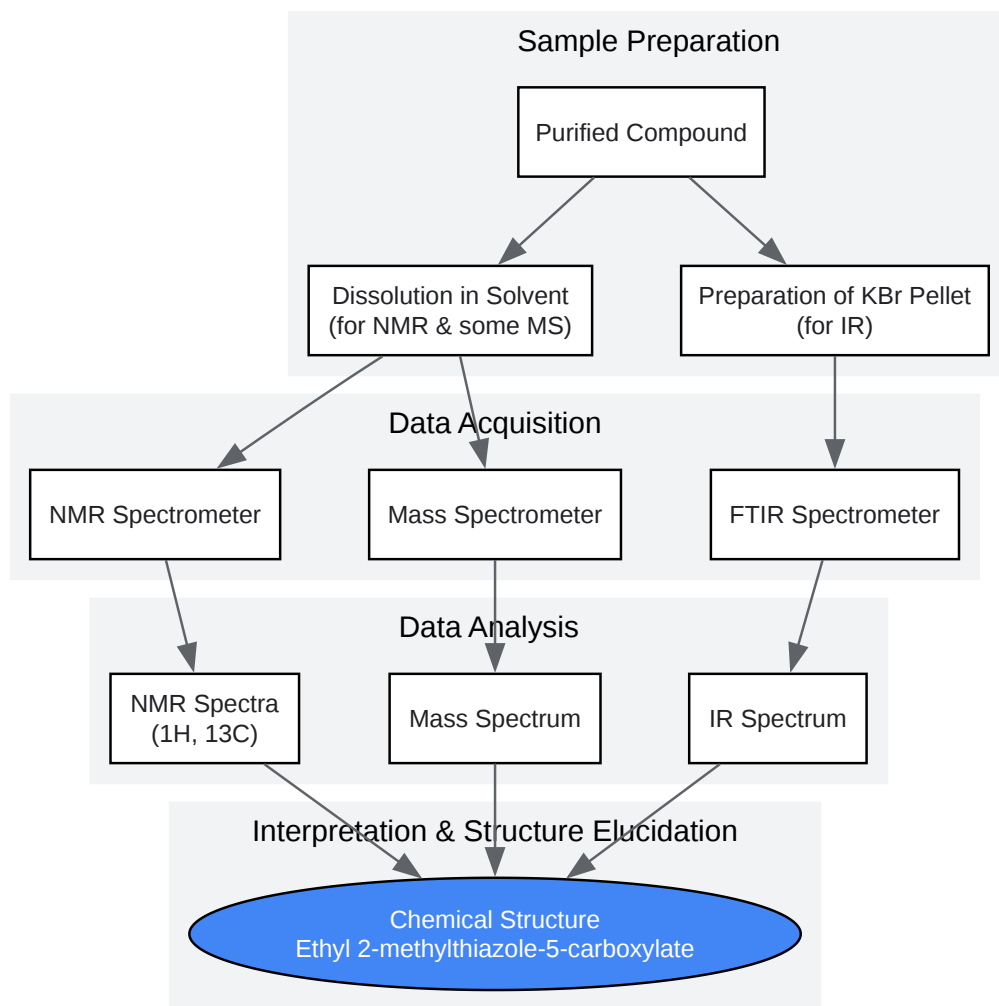
**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile molecules, typically producing a protonated molecule  $[\text{M}+\text{H}]^+$ .

**Data Acquisition:** The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ). The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.

## Visualized Experimental Workflow and Structural Information

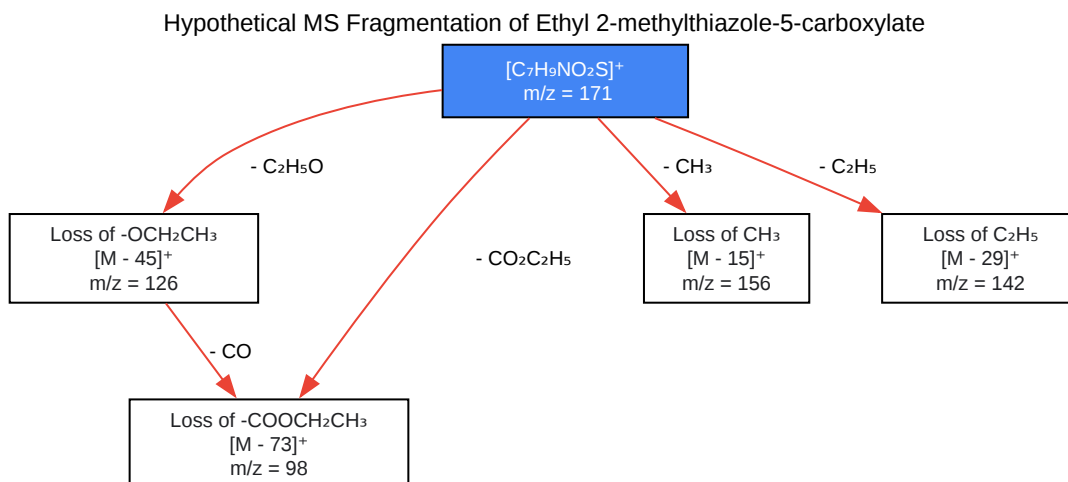
To further clarify the process of spectroscopic analysis and the structural information derived from it, the following diagrams are provided.

## General Workflow for Spectroscopic Analysis



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Caption: A diagram illustrating the general workflow of spectroscopic analysis.



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Caption: A diagram showing a hypothetical mass spectrometry fragmentation pathway.

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## References

- 1. 79836-78-5 | CAS DataBase [m.chemicalbook.com]
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